molecular formula C21H20N2O2 B6055167 2-(biphenyl-4-yloxy)-N-(pyridin-3-ylmethyl)propanamide

2-(biphenyl-4-yloxy)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B6055167
M. Wt: 332.4 g/mol
InChI Key: VLYAEZGZCGCQHC-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yloxy)-N-(pyridin-3-ylmethyl)propanamide is an organic compound that features a biphenyl group linked to a pyridine moiety through a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:

    Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenating agent to form biphenyl-4-yloxy halide.

    Coupling with Pyridine Derivative: The biphenyl-4-yloxy halide is then reacted with a pyridine derivative under basic conditions to form the desired biphenyl-4-yloxy-pyridine intermediate.

    Amidation Reaction: The final step involves the reaction of the biphenyl-4-yloxy-pyridine intermediate with a suitable amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxy-pyridine oxides, while reduction may produce biphenyl-4-yloxy-pyridine amines.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The biphenyl and pyridine moieties allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yloxy)-N-(pyridin-2-ylmethyl)propanamide
  • 2-(biphenyl-4-yloxy)-N-(pyridin-4-ylmethyl)propanamide
  • 2-(biphenyl-4-yloxy)-N-(quinolin-3-ylmethyl)propanamide

Uniqueness

2-(biphenyl-4-yloxy)-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

2-(4-phenylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-16(21(24)23-15-17-6-5-13-22-14-17)25-20-11-9-19(10-12-20)18-7-3-2-4-8-18/h2-14,16H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYAEZGZCGCQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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